1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(4-Chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and two 3-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with substituted chalcones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction between 4-chlorophenylhydrazine and 3,5-bis(3-methoxyphenyl)chalcone in the presence of acetic acid can yield the desired pyrazole compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or nitration can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-microbial properties
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with specific receptors, altering their conformation and affecting downstream signaling pathways.
Anti-inflammatory Action: The compound may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole: Similar structure but with fewer methoxy groups.
1-(4-Chlorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy substituents.
1-(4-Chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure with methoxy groups at different positions.
Uniqueness: 1-(4-Chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C23H19ClN2O2 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H19ClN2O2/c1-27-20-7-3-5-16(13-20)22-15-23(17-6-4-8-21(14-17)28-2)26(25-22)19-11-9-18(24)10-12-19/h3-15H,1-2H3 |
InChI Key |
PURGDLVUFREADM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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